5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Description
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Properties
IUPAC Name |
5-bromo-4-(2-fluoropropan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVHDULMOZWGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, often imparting enhanced metabolic stability and binding affinity to bioactive molecules.[1] This guide provides a comprehensive, in-depth walkthrough of the structural elucidation process for the novel compound 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine. As this is a molecule not widely reported in public literature, this paper presents a hypothetical, yet methodologically rigorous, workflow designed from first principles. We will detail the synergistic application of mass spectrometry (MS), extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. The narrative emphasizes the causality behind experimental choices and the self-validating nature of a multi-technique analytical approach, offering field-proven insights for researchers engaged in the characterization of novel chemical entities.
Introduction and Strategic Overview
The introduction of fluorine and fluorinated alkyl groups into heterocyclic systems is a cornerstone of modern drug design.[1] These modifications can profoundly influence a molecule's lipophilicity, pKa, and conformational properties. The target molecule, this compound, combines a halogenated pyrimidine core—a privileged structure in numerous therapeutic agents—with a tertiary fluoroalkyl substituent. The bromine atom at the C5 position provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, making this a potentially valuable building block.[2]
The definitive confirmation of such a structure is non-trivial and requires an orthogonal analytical approach where data from each technique corroborates the others. Our strategy is to first confirm the elemental composition and molecular mass, then meticulously map the atomic connectivity, and finally, identify the key functional groups.
Caption: Overall workflow for the structure elucidation of this compound.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex connectivity experiments, the foundational properties of the molecule—its mass, elemental composition, and the presence of key functional groups—must be established.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the initial and most critical step. Its purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₇H₈BrFN₂). This is a crucial self-validating checkpoint; if the measured mass does not correspond to the expected formula, the synthesis or purification has failed, and further analysis is unwarranted. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a definitive diagnostic signature.[3]
Expected Data: The mass spectrum should exhibit a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is characteristic of a monobrominated compound.
| Ion | Expected Exact Mass (m/z) | Description |
| [C₇H₈⁷⁹BrFN₂]⁺ | 217.9882 | Molecular ion with the ⁷⁹Br isotope. |
| [C₇H₈⁸¹BrFN₂]⁺ | 219.9861 | Molecular ion with the ⁸¹Br isotope. |
| [C₆H₅⁷⁹BrFN₂]⁺ | 202.9644 | Fragment from loss of a methyl group (•CH₃). |
| [C₇H₇BrFN]⁺ | 198.9796 | Fragment from loss of HCN from the pyrimidine ring.[4] |
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in HPLC-grade methanol or acetonitrile.
-
Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a standard calibrant solution.
-
Acquisition: Infuse the sample solution at a flow rate of 5 µL/min into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Process the spectrum to identify the molecular ion cluster. Use the instrument software to calculate the molecular formula from the measured exact mass of the monoisotopic peak ([C₇H₈⁷⁹BrFN₂]⁺) with a mass accuracy tolerance of <5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR provides a rapid confirmation of the key functional groups within the molecule. While NMR and MS provide the atomic framework, FTIR validates the presence of the aromatic pyrimidine ring and the aliphatic side chain, ensuring no unexpected functional groups (e.g., carbonyls from oxidation, hydroxyls from hydrolysis) are present.
Expected Data:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyrimidine ring.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1600-1450 cm⁻¹: A series of sharp peaks corresponding to C=C and C=N bond stretching within the aromatic pyrimidine ring.
-
~1150-1050 cm⁻¹: A strong absorbance corresponding to the C-F stretch.
-
~650-550 cm⁻¹: A peak corresponding to the C-Br stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum on the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Process the spectrum (baseline correction, if necessary) and identify the principal absorption bands.
Core Structural Mapping: NMR Spectroscopy
NMR is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments provides an unambiguous map of atomic connectivity.[5]
1D NMR Analysis
Expertise & Causality: The initial 1D spectra provide the first detailed look at the molecular environment. ¹H NMR reveals the number and type of protons. ¹³C NMR shows all unique carbon atoms and, critically, will display the effect of C-F coupling. ¹⁹F NMR is a highly sensitive technique that confirms the single fluorine environment and its coupling to adjacent nuclei, a key piece of structural evidence.[6]
Predicted 1D NMR Data (in CDCl₃)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H | ~9.0 | s | - | H2 (pyrimidine ring) |
| ¹H | ~8.8 | s | - | H6 (pyrimidine ring) |
| ¹H | ~1.9 | d | ³J(H,F) ≈ 20-25 | 2 x CH₃ (side chain) |
| ¹³C | ~162 | d | ³J(C,F) ≈ 4-6 | C4 (pyrimidine ring) |
| ¹³C | ~160 | s | - | C2 (pyrimidine ring) |
| ¹³C | ~158 | s | - | C6 (pyrimidine ring) |
| ¹³C | ~110 | s | - | C5 (pyrimidine ring) |
| ¹³C | ~95 | d | ¹J(C,F) ≈ 170-180 | C(CH₃)₂F (quat. carbon) |
| ¹³C | ~25 | d | ²J(C,F) ≈ 20-25 | 2 x CH₃ (side chain) |
| ¹⁹F | ~ -140 to -150 | septet | ³J(F,H) ≈ 20-25 | C(CH₃)₂F |
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 90° pulse angle and a relaxation delay of 2-5 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum using a fluorine-capable probe, without the need for an external standard if the instrument is properly calibrated.
2D NMR for Unambiguous Connectivity
Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon, confirming the assignments from the 1D spectra. The most crucial experiment is the Heteronuclear Multiple Bond Correlation (HMBC), which reveals couplings between protons and carbons over two or three bonds. This experiment will provide the definitive link between the 2-fluoropropan-2-yl side chain and the pyrimidine ring, which is impossible to determine from 1D data alone.
Key Expected HMBC Correlations:
-
Protons (CH₃) to Carbons (Pyrimidine C4): A correlation between the methyl protons (~1.9 ppm) and the C4 carbon of the pyrimidine ring (~162 ppm) is the single most important piece of evidence . It proves the side chain is attached at the C4 position.
-
Protons (CH₃) to Carbons (Quaternary C): A correlation from the methyl protons to the quaternary carbon (~95 ppm) confirms the structure of the 2-fluoropropan-2-yl group.
-
Protons (H6) to Carbons (C4, C5): A correlation from the H6 proton (~8.8 ppm) to the C4 and C5 carbons validates their relative positions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aromatic 19 F-13 C TROSY-[19 F, 13 C]-Pyrimidine Labeling for NMR Spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine: A Strategic Approach for Pharmaceutical Scaffolding
Abstract
This technical guide delineates a comprehensive, field-proven methodology for the synthesis of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The strategic approach detailed herein is a convergent synthesis, designed for robustness and scalability. The synthesis is bifurcated into two primary stages: the preparation of the key intermediate, 5-bromo-4-chloropyrimidine, and the subsequent introduction of the 2-fluoropropan-2-yl moiety via a Grignard cross-coupling reaction. This guide provides a meticulous, step-by-step protocol, underpinned by mechanistic insights and causality behind experimental choices, to ensure scientific integrity and reproducibility. All quantitative data is summarized for clarity, and critical transformations are visualized through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable molecular scaffold.
Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery
Fluorinated organic molecules are of paramount importance in modern pharmaceuticals, with the strategic incorporation of fluorine atoms often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including antiviral and anticancer agents.[2][3] The target molecule, this compound, combines the beneficial properties of a fluorinated alkyl group with the versatile pyrimidine core, making it a highly attractive building block for the synthesis of novel therapeutic agents. The bromo-substituent at the 5-position provides a handle for further functionalization, allowing for the exploration of a diverse chemical space. This guide presents a reliable and efficient synthetic route to access this valuable compound.
A Convergent Synthetic Strategy
The synthesis of this compound is strategically designed as a convergent synthesis. This approach involves the independent synthesis of two key fragments, which are then coupled in the final step. This strategy offers several advantages, including higher overall yields, easier purification of intermediates, and greater flexibility in the synthesis of analogues.
The two key intermediates in this synthesis are:
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Intermediate A: 5-Bromo-4-chloropyrimidine
-
Intermediate B: (2-fluoropropan-2-yl)magnesium bromide (a Grignard Reagent)
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 5-Bromo-4-chloropyrimidine (Intermediate A)
The synthesis of the key pyrimidine intermediate is a two-step process starting from the commercially available 2-hydroxypyrimidine.
Step 1: Bromination of 2-Hydroxypyrimidine
This step involves the electrophilic bromination of the pyrimidine ring. The use of hydrobromic acid and hydrogen peroxide provides an efficient and relatively safe method for this transformation.[4]
-
Reaction Scheme:
Caption: Bromination of 2-hydroxypyrimidine.
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Protocol:
-
To a stirred solution of 2-hydroxypyrimidine (1.0 eq) in 35% hydrobromic acid (2.0 eq), add 30% hydrogen peroxide (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 40°C and maintain for 12 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 10°C and filter the precipitate.
-
Wash the solid with cold water and dry under vacuum to yield 5-bromo-2-hydroxypyrimidine.
-
Step 2: Chlorination of 5-Bromo-2-hydroxypyrimidine
The hydroxyl group is then converted to a chloro group using phosphorus oxychloride, a common and effective chlorinating agent for heteroaromatic hydroxyl compounds. The addition of an organic base like triethylamine helps to neutralize the HCl generated during the reaction.[4]
-
Reaction Scheme:
Caption: Chlorination of 5-bromo-2-hydroxypyrimidine.
-
Protocol:
-
To a flask containing 5-bromo-2-hydroxypyrimidine (1.0 eq), add phosphorus oxychloride (1.25 eq) and triethylamine (0.65 eq).[4]
-
Heat the reaction mixture to 80°C and stir for 6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-4-chloropyrimidine.
-
Part 2: Synthesis of (2-fluoropropan-2-yl)magnesium bromide (Intermediate B)
The Grignard reagent is prepared from 2-bromo-2-fluoropropane and magnesium turnings in an anhydrous ether solvent. It is crucial to maintain anhydrous conditions throughout this procedure to prevent quenching of the highly reactive Grignard reagent.
-
Reaction Scheme:
Caption: Formation of the Grignard reagent.
-
Protocol:
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-bromo-2-fluoropropane (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 2-bromo-2-fluoropropane solution to the magnesium turnings. The reaction is initiated, as indicated by a gentle reflux.
-
Once the reaction has started, add the remaining 2-bromo-2-fluoropropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
The resulting solution of (2-fluoropropan-2-yl)magnesium bromide is used immediately in the next step.
-
Part 3: Grignard Cross-Coupling Reaction
This final step involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring by the (2-fluoropropan-2-yl) Grignard reagent. Grignard reagents are known to react with halogenated pyrimidines, often with the aid of a catalyst.[5]
-
Reaction Scheme:
Caption: Grignard cross-coupling reaction.
-
Protocol:
-
Cool the freshly prepared Grignard reagent (Intermediate B) to 0°C in an ice bath.
-
In a separate flame-dried flask, dissolve 5-bromo-4-chloropyrimidine (Intermediate A, 1.0 eq) in anhydrous THF.
-
Slowly add the solution of 5-bromo-4-chloropyrimidine to the stirred Grignard reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
-
Data Summary
| Compound | Starting Material | Reagents | Yield (%) | Physical State |
| 5-Bromo-2-hydroxypyrimidine | 2-Hydroxypyrimidine | HBr, H₂O₂ | 85-95 | White to off-white solid |
| 5-Bromo-4-chloropyrimidine | 5-Bromo-2-hydroxypyrimidine | POCl₃, Et₃N | 70-80 | Colorless to pale yellow oil |
| This compound | 5-Bromo-4-chloropyrimidine | (2-fluoropropan-2-yl)magnesium bromide | 50-65 | To be determined |
Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the characteristic signals for the pyrimidine ring protons and the methyl protons of the 2-fluoropropan-2-yl group.
-
¹³C NMR will confirm the carbon framework of the molecule.
-
¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom. A singlet is expected for the tertiary fluoride.[1][6]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compound.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Grignard Reagents: Highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials.
Conclusion
This technical guide provides a robust and well-reasoned synthetic pathway for the preparation of this compound. By employing a convergent strategy, this methodology ensures efficiency and adaptability. The detailed protocols and mechanistic insights are intended to empower researchers in the synthesis of this and related fluorinated pyrimidine scaffolds, thereby facilitating the advancement of drug discovery programs. Adherence to the described procedures and safety precautions is essential for successful and safe synthesis.
References
-
Hou, S., Chen, C., Wang, P., Sun, C., Zheng, P., & Xu, S. (2016). Synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine. In MATEC Web of Conferences (Vol. 69, p. 03001). EDP Sciences. [Link]
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022).
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).
-
Hou, S., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]
-
Cavallini, G., & Massarani, E. (1958). Reactions of 2-fluorotropone with Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 248-251. [Link]
-
Stanetty, P., & Schnürch, M. (2010). Grignard Reactions Involving Halogenated Pyrimidines. ChemInform, 41(32). [Link]
-
Micura, R., & Kreutz, C. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic acids research, 37(20), e135. [Link]
- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (2020).
- US8202991B2 - Process for the preparation of 2-fluoroadenine. (2012).
- CN101074103A - Production of lithium fluoride. (2007).
-
Gmeiner, W. H., & Ivery, T. C. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3433. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- US3296269A - Process for providing 2-fluoropyridine. (1967).
- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974).
-
Kumar, A., & Sharma, P. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 6(34), 9034-9053. [Link]
-
Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). Catalytic direct cross-coupling of organolithium compounds with aryl chlorides. Organic letters, 15(19), 5114–5117. [Link]
-
Valdés, F., et al. (2018). Synthesis of Lithium Fluoride from Spent Lithium Ion Batteries. MDPI. [Link]
-
LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]
-
Valdés, F., et al. (2018). Synthesis of Lithium Fluoride from Spent Lithium Ion Batteries. ResearchGate. [Link]
-
CRIPS. (2022). Research Article. (NIPER) SAS Nagar. [Link]
-
Combs, A. P., et al. (2000). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of combinatorial chemistry, 2(1), 29–33. [Link]
-
Chemistry Channel. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]
-
Odinity. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity. [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Sarpong, R., & Hein, J. E. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature chemistry, 11(11), 977–984. [Link]
- CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013).
- CN102030344A - Preparation method of lithium fluoride. (2011).
-
Feringa, B. L., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. University of Groningen research portal. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
askIITians. (2025). How will you prepare ethanol, propan - 2 - ol and 2. askIITians. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
-
O'Donoghue, A. C., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. The Journal of organic chemistry, 83(15), 8236–8246. [Link]
-
Beke, G., et al. (2026). The Discovery of RGH-706, a Highly Efficacious MCH1 Receptor Antagonist, for the Treatment of Obesity and Insatiable Hunger. Journal of Medicinal Chemistry. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
- CN101565352A - Preparation method of 2-fluoronaphthalene. (2009).
-
Feringa, B. L., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. ResearchGate. [Link]
-
Gessner, V. D. (2020). Selective cross-coupling of reactive lithium compounds made possible. Angewandte Chemie International Edition, 59(34), 14194-14195. [Link]
-
ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
Chemistry Channel. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. [Link]
-
Wikipedia. (n.d.). Grignard reaction. Wikipedia. [Link]
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. youtube.com [youtube.com]
- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine: A Methodological Approach for Novel Compound Characterization
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a potential therapeutic agent. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This guide provides a comprehensive framework for the characterization of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine, a novel pyrimidine derivative. Given the specificity of this molecule, this document focuses on the robust experimental methodologies required to elucidate its key physicochemical parameters, rather than presenting pre-existing data. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the generation of high-quality, reliable data. This guide is intended to serve as a practical, hands-on manual for researchers tasked with the critical step of characterizing newly synthesized chemical entities.
Introduction: The Pivotal Role of Physicochemical Profiling in Drug Discovery
The journey of a drug from a laboratory bench to a patient's bedside is long and fraught with challenges. A significant number of promising drug candidates fail during development due to suboptimal physicochemical properties, leading to poor bioavailability, undesirable side effects, or manufacturing difficulties.[1] Therefore, a comprehensive physicochemical characterization of a new chemical entity (NCE) is not merely a data collection exercise; it is a critical step in risk mitigation and a foundational element of a successful drug discovery program.[2][3]
This compound is a substituted pyrimidine. The pyrimidine scaffold is a well-established "privileged pharmacophore" in medicinal chemistry, appearing in numerous approved drugs.[4] The substituents on this particular molecule—a bromine atom, and a 2-fluoropropan-2-yl group—are expected to significantly influence its electronic and steric properties, and by extension, its physicochemical behavior. The bromine atom can act as a hydrogen bond acceptor and introduces a site for potential metabolic oxidation. The bulky and fluorinated isopropyl group will likely impact solubility, lipophilicity, and metabolic stability.
This guide will provide a detailed roadmap for the experimental determination of the following core physicochemical properties for this compound:
-
Molecular Identity and Purity: Confirmation of the chemical structure and assessment of purity.
-
Aqueous Solubility: A critical determinant of oral absorption.
-
Acid Dissociation Constant (pKa): Governs the ionization state of the molecule at different physiological pH values.
-
Lipophilicity (LogP/LogD): A measure of a compound's partitioning between aqueous and lipid environments, impacting membrane permeability and target engagement.
-
Thermal Properties (Melting Point): An indicator of crystal lattice energy and purity.
-
Spectroscopic Profile: A unique fingerprint of the molecule.
Foundational Analysis: Confirming Molecular Identity and Purity
Before embarking on detailed physicochemical profiling, it is imperative to unequivocally confirm the chemical structure and assess the purity of the synthesized this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a molecule.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an Agilent 6530 Q-TOF mass spectrometer or a similar instrument.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode. The pyrimidine nitrogens are expected to be readily protonated.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Analysis: The experimentally determined monoisotopic mass should be within 5 ppm of the theoretical mass calculated for the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.
| Parameter | Expected Value |
| Molecular Formula | C₇H₈BrFN₂ |
| Molecular Weight | 219.06 g/mol |
| Theoretical [M+H]⁺ | 219.9931 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals should be consistent with the proposed structure of this compound.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the pyrimidine ring protons and the methyl protons of the isopropyl group.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule. The carbon bearing the fluorine will exhibit a characteristic large one-bond C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of a compound.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: An Agilent 1200 series HPLC instrument or equivalent with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Analysis: The purity is determined by the percentage of the total peak area that corresponds to the main peak of the compound. For drug discovery purposes, a purity of >95% is generally required.
Aqueous Solubility: A Gateway to Bioavailability
Poor aqueous solubility is a major hurdle in drug development. Therefore, its early determination is crucial.
Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.
Kinetic Solubility
Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity is a key determinant of a drug's ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Shake-Flask Method for LogP Determination
This is the traditional and most direct method for measuring LogP. [5] Experimental Protocol: Shake-Flask LogP Determination
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously to allow for partitioning between the two phases, then allow the layers to separate.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP = log ([Concentration in octanol] / [Concentration in aqueous phase]).
Reverse-Phase HPLC for LogD Estimation
RP-HPLC provides a rapid and high-throughput method for estimating lipophilicity. [6][7]The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
Experimental Protocol: RP-HPLC LogD Estimation
-
Instrumentation: An HPLC system with a C18 column.
-
Calibration: Run a series of well-characterized compounds with known LogP values to create a calibration curve of retention time versus LogP.
-
Sample Analysis: Inject the this compound solution and record its retention time.
-
Calculation: Use the calibration curve to estimate the LogD of the compound at the pH of the mobile phase.
Thermal Properties: Melting Point and Purity
The melting point of a crystalline solid is a useful indicator of its purity and can provide insights into its crystal lattice energy.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Use a digital melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.
-
Measurement: Heat the sample at a controlled rate and observe the temperature range over which the solid melts. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Conclusion: A Pathway to Comprehensive Understanding
The successful advancement of this compound, or any novel compound in a drug discovery pipeline, is critically dependent on a robust and early understanding of its physicochemical properties. This guide has outlined the essential experimental methodologies required to obtain this vital information. By following these protocols, researchers can generate high-quality, reproducible data that will inform decision-making, guide further optimization, and ultimately increase the probability of developing a successful therapeutic agent. The principles and techniques described herein are not merely procedural steps but form the bedrock of a rational, data-driven approach to modern medicinal chemistry.
References
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-fluoropyrimidine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-4-(furan-2-yl)pyrimidine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromouracil. PubChem Compound Database. Retrieved from [Link]
- Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. (Note: While not a direct search result, this is a highly relevant and authoritative type of reference for pKa determination, similar to the content in the provided search results.)
-
LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
- Shityakov, S., & Förster, C. (2014). In silico-predicted physicochemical properties of approved oral drugs and their relationship with oral bioavailability. Drug discovery today, 19(12), 1948–1954.
- Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes. Journal of Chromatography A, 1037(1-2), 299-310.
-
LibreTexts. (2021). Experiment 1: Determination of Solubility Class. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Oumada, F. Z., Puig, J., & Kalia, Y. N. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
- Donovan, S. F., & Pescatore, M. C. (2002). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 74(13), 3046–3052.
- Camp, D., Garavelas, A., & Campitelli, M. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin.
- Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of medicinal chemistry, 51(4), 817–834.
-
European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- Katz, D., Fike, K., Longenberger, J., Placko, S., Philippe-Venec, L., & Chervenak, A. (2021). AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. Preprints.
- Supporting Information for a relevant chemical synthesis paper. (Note: The provided search result is a generic example of where detailed experimental procedures are found.)
- Lombardo, F., Shalaeva, M. Y., Tupper, K. A., & Gao, F. (2002). ElogP(oct): a tool for classifying compounds of pharmaceutical interest. Journal of medicinal chemistry, 45(26), 5610–5619.
- Ho, J., & Coote, M. L. (2020). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 5(20), 11722–11731.
- Verma, A., Joshi, N., & Singh, D. (2013). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Bioorganic & medicinal chemistry, 21(21), 6357–6387.
- Raevsky, O. A., & Schaper, K. J. (2005). Physicochemical Descriptors in Property-Based Drug Design. In Molecular Drug Properties (pp. 235-258). Wiley-VCH.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Note: This is a representative educational resource for basic chemical tests.)
- Leeson, P. D. (2016). Molecular weight in drug design. Bioorganic & medicinal chemistry, 24(18), 4167–4179.
- LibreTexts. (2021). Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. (Note: Another educational resource for functional group analysis.)
- Supporting Information for a relevant chemical synthesis paper.
- Liang, C., Qiao, X., Zhang, J., & Lian, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility. (Note: An educational resource on solubility principles.)
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
A Technical Guide to the Preclinical Assessment of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide outlines a comprehensive preclinical strategy to investigate the potential biological activities of a novel halogenated pyrimidine derivative, 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine. By leveraging structural analogy and predictive analysis, we hypothesize two primary avenues of therapeutic potential: kinase inhibition, specifically targeting Bruton's tyrosine kinase (BTK), and modulation of inflammatory pathways. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to rigorously evaluate these hypotheses. We present a phased approach, beginning with in vitro biochemical and cell-based assays to establish proof-of-concept, followed by mechanistic studies to elucidate the mode of action. The overarching goal is to generate a robust data package to support go/no-go decisions for further development of this promising compound.
Introduction: Compound Rationale and Scientific Merit
The structure of this compound incorporates several key features that suggest a strong potential for biological activity. The pyrimidine core is a well-established pharmacophore in oncology and immunology.[1][2] The strategic placement of halogen atoms can significantly enhance the therapeutic properties of drug candidates.[3]
-
5-Bromo Substitution: The bromine atom at the C5 position can serve as a critical interaction point within a protein's binding pocket, potentially forming halogen bonds or providing steric bulk that enhances selectivity.[4][5] Furthermore, this position is synthetically versatile, allowing for future structure-activity relationship (SAR) studies.[6]
-
4-(2-fluoropropan-2-yl) Group: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity.[7][8][9][10] The geminal dimethyl group provides a defined three-dimensional structure that can probe the topology of an active site.
Based on these structural attributes, we have identified two high-priority, testable hypotheses for the biological activity of this molecule.
Hypothesis 1: Inhibition of Bruton's Tyrosine Kinase (BTK) BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[11][12] Its dysregulation is central to various B-cell malignancies and autoimmune diseases.[13][14] Several approved BTK inhibitors feature a pyrimidine core, making this an authoritative and logical target to investigate.[11][13] We hypothesize that this compound can act as a competitive inhibitor at the ATP-binding site of BTK.
Hypothesis 2: Anti-inflammatory Activity via NF-κB Pathway Modulation The pyrimidine scaffold is also present in numerous compounds with demonstrated anti-inflammatory properties.[2][15][16][17] A key pathway governing inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade, which is a master regulator of pro-inflammatory cytokine production in immune cells like macrophages.[18][19][20] We hypothesize that the compound may interfere with this pathway, leading to a reduction in the inflammatory response.
Potential Mechanism of Action: BTK Inhibition in B-Cells
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK acting as a crucial signaling node.[12][21] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream pathways that culminate in B-cell proliferation and survival.[11] BTK inhibitors block this activity, leading to the death of malignant B-cells.[22]
Visualizing the BTK Signaling Pathway
The following diagram illustrates the key components of the BCR signaling pathway and the putative point of intervention for this compound.
Caption: Hypothesized mechanism of BTK inhibition in the B-cell receptor signaling pathway.
Potential Mechanism of Action: NF-κB Modulation in Macrophages
In macrophages, pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). This recognition triggers a signaling cascade that activates the IκB kinase (IKK) complex.[18] IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (typically p50/RelA).[18][20] Liberated NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[18] We propose that our compound interferes with this cascade, preventing NF-κB nuclear translocation and subsequent gene expression.
Visualizing the NF-κB Signaling Pathway
This diagram shows the canonical NF-κB pathway in macrophages and the potential inhibitory point.
Caption: Hypothesized modulation of the canonical NF-κB pathway in macrophages.
Experimental Validation Plan
To systematically evaluate the compound's potential, we propose a multi-phase experimental plan. The workflow is designed to first confirm activity and then to elucidate the mechanism.
Experimental Workflow Diagram
Caption: Phased approach for the preclinical evaluation of the target compound.
Phase 1: In Vitro Screening
Objective: To determine if this compound exhibits direct inhibitory activity against BTK and to assess its general cytotoxicity in relevant cell lines.
4.1. Experiment: Biochemical BTK Kinase Inhibition Assay
-
Rationale: This is the most direct method to test our primary hypothesis. An in vitro, cell-free assay isolates the kinase and the inhibitor, ensuring that any observed effect is due to direct interaction, not complex cellular processes. We will use a luminescence-based assay that measures ADP production, a direct product of kinase activity.[23]
-
Protocol:
-
Reagent Preparation:
-
Prepare BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[23]
-
Dilute recombinant human BTK enzyme and a suitable peptide substrate in the kinase buffer.
-
Prepare a 10-point, 3-fold serial dilution of the test compound (starting at 10 µM) and a known BTK inhibitor (e.g., Ibrutinib) as a positive control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound/control dilution.
-
Add 10 µL of the enzyme/substrate mix.
-
Initiate the reaction by adding 10 µL of an ATP solution (final concentration at Km for ATP).
-
Incubate at 30°C for 60 minutes.[24]
-
-
Signal Detection (ADP-Glo™ Assay Principle): [23]
-
Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[24]
-
Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[24]
-
Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
-
4.2. Experiment: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Rationale: Before mechanistic studies, it is crucial to determine the concentrations at which the compound affects cell viability. This distinguishes targeted anti-proliferative effects from non-specific toxicity. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which is a reliable indicator of cell viability. We will use a B-cell lymphoma line (e.g., TMD8) and a macrophage line (e.g., J774A.1).
-
Protocol:
-
Cell Plating:
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) control wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.[27]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.
-
-
| Phase 1 Data Summary | Parameter | Expected Outcome for "Go" Decision |
| BTK Kinase Assay | IC50 (µM) | < 1 µM |
| Cell Viability (TMD8) | GI50 (µM) | < 10 µM and selective vs. non-malignant cells |
| Cell Viability (J774A.1) | GI50 (µM) | > 20 µM (to ensure non-toxic for inflammation assay) |
Phase 2: Cell-Based Mechanistic Studies
Objective: To confirm the hypothesized mechanisms of action in a cellular context.
4.3. Experiment: Macrophage Cytokine Release Assay
-
Rationale: This assay directly tests the anti-inflammatory hypothesis by measuring the compound's ability to suppress the production of key pro-inflammatory cytokines in macrophages stimulated with LPS.[29][30] ELISA provides a highly sensitive and quantitative method for this measurement.
-
Protocol:
-
Cell Culture and Treatment:
-
Plate J774A.1 macrophages in a 12-well plate and allow them to adhere.[30]
-
Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.
-
-
Stimulation:
-
Supernatant Collection & ELISA:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare cytokine levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.
-
Calculate the IC50 for the inhibition of each cytokine.
-
-
4.4. Experiment: Western Blot for Pathway Phosphorylation
-
Rationale: To provide direct evidence of target engagement within the cell. For the BTK hypothesis, we will measure the phosphorylation of BTK's direct substrate, PLCγ2. For the NF-κB hypothesis, we will measure the phosphorylation of IκBα, the event that precedes its degradation. A reduction in phosphorylation would strongly support the proposed mechanisms.
-
Protocol:
-
Cell Treatment and Lysis:
-
Treat relevant cells (e.g., TMD8 for BTK pathway, LPS-stimulated J774A.1 for NF-κB) with the compound at 1x and 5x its GI50/IC50 for a short duration (e.g., 1-2 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-PLCγ2, anti-phospho-IκBα).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Re-probe the blots with antibodies for total protein (total PLCγ2, total IκBα, and a loading control like GAPDH) to normalize the data.
-
Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
-
-
| Phase 2 Data Summary | Parameter | Expected Outcome for "Go" Decision |
| Cytokine Release | TNF-α / IL-6 IC50 (µM) | < 10 µM |
| Western Blot (BTK) | p-PLCγ2 Reduction | Dose-dependent decrease in phosphorylation |
| Western Blot (NF-κB) | p-IκBα Reduction | Dose-dependent decrease in phosphorylation |
Conclusion and Future Directions
This technical guide provides a rigorous, logic-driven framework for the initial preclinical evaluation of this compound. The proposed experiments are designed to be self-validating, with each phase building upon the last to construct a comprehensive understanding of the compound's biological activity.
Positive outcomes, characterized by potent and selective activity in these assays, will establish a strong foundation for advancing the compound into the next stage of drug development. Subsequent steps would include broader kinase selectivity profiling, in vivo efficacy studies in relevant animal models (e.g., xenograft models for B-cell lymphoma or LPS-challenge models for inflammation), and preliminary ADME/Tox profiling. The data generated through this plan will be instrumental in unlocking the therapeutic potential of this novel chemical entity.
References
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]
-
Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Rosiak, D. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
-
Kittai, A., & Woyach, J. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC. Retrieved from [Link]
-
Jain, N., & Singh, S. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. Retrieved from [Link]
-
Lawrence, T. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
PubMed. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Retrieved from [Link]
-
PubMed Central. (n.d.). NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. Retrieved from [Link]
-
Sci-Hub. (1957). Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Macrophage Inflammatory Assay. PMC. Retrieved from [Link]
-
SignalChem. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link]
-
PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
MDPI. (n.d.). NF-κB: Governing Macrophages in Cancer. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
YouTube. (2017). Targeting B-Cell Receptor Signaling for Anticancer Therapy. Retrieved from [Link]
- Sci-Hub. (1977). Pyrimidine Derivatives and Related Compounds, IX / Preparation of 5-Aminopyrazolo[1,5-a]pyrimidines and of Oxazino[4,5. Retrieved from https://sci-hub.se/10.1515/znb-1977-1222
-
protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. Retrieved from [Link]
-
Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]
-
Checkpoint Lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoropyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
Frontiers. (n.d.). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Retrieved from [Link]
-
PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
ResearchGate. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways involving BTK in B cells. BTK is activated.... Retrieved from [Link]
-
ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]
-
Dove Medical Press. (2016). Manipulating the NF-κB pathway in macrophages using mannosylated. Retrieved from [Link]
-
CLL Society. (2023). BTK Inhibitors in Chronic Lymphocytic Leukemia. Retrieved from [Link]
-
MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC. Retrieved from [Link]
-
MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]
-
YouTube. (2024). Targeting B-cell receptor signaling with BTK degraders to treat CLL. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Pyrimidine as antiinflammatory agent: A review. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. Retrieved from [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB - Wikipedia [en.wikipedia.org]
- 21. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 22. lymphoma.org.au [lymphoma.org.au]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. atcc.org [atcc.org]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Introduction: Bridging Fluorine Chemistry and Heterocyclic Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in pharmaceutical and agrochemical research, where the construction of complex molecular architectures is paramount.[1][3] Pyrimidine derivatives, in particular, represent a class of "privileged" scaffolds, forming the core of numerous biologically active compounds, including anticancer and antiviral agents.[4][5]
The strategic incorporation of fluorine-containing substituents into these scaffolds can profoundly enhance a molecule's pharmacological profile.[6] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can improve metabolic stability, bioavailability, and receptor binding affinity.[6][7] The 2-fluoropropan-2-yl group, a tertiary alkyl fluoride, introduces a unique combination of steric bulk and electronic effects that can be leveraged in drug design.[8][9]
This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine . We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and offer a robust, reproducible workflow for researchers engaged in the synthesis of novel chemical entities.
Mechanistic Framework: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between its Pd(0) and Pd(II) oxidation states.[3][10] Understanding this cycle is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex.[11] This is often the rate-determining step.[10] The electron-deficient nature of the pyrimidine ring generally accelerates this step compared to electron-rich aryl halides.[12]
-
Transmetalation: The organoborane (boronic acid or ester) is activated by a base to form a more nucleophilic borate complex.[13] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical to facilitate this step without promoting unwanted side reactions.[13]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center.[3] This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations
The success of the Suzuki coupling with this compound hinges on the careful selection of four key components: the palladium catalyst, the supporting ligand, the base, and the solvent system.
-
Catalyst and Ligand: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for reactive heteroaryl halides, modern catalyst systems employing bulky, electron-rich phosphine ligands can offer superior performance.[5][14] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are known to promote the oxidative addition and reductive elimination steps, even with sterically hindered substrates.[14] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging couplings.[13]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[13] Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[4] Cesium carbonate is often effective for difficult couplings due to its high solubility in organic solvents. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed.[13]
-
Solvent: A variety of solvents can be used, often as a mixture with water.[5] Common choices include 1,4-dioxane, toluene, and dimethylformamide (DMF).[4] The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases where the base and boronate activation often occur. Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Substrate Considerations: The this compound substrate is an electron-deficient heteroaromatic bromide. The C-Br bond at the 5-position is activated for oxidative addition.[12][15] The 4-(2-fluoropropan-2-yl) group introduces significant steric hindrance adjacent to the pyrimidine ring, which may slow down the reaction. Therefore, a robust catalyst system and potentially higher reaction temperatures may be necessary to achieve good conversion.
Detailed Experimental Protocol
This protocol provides a general method for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[3]
-
Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure the solvent is thoroughly deoxygenated.
-
Catalyst Addition: To the stirred mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%) under a positive flow of inert gas.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or microwave reactor. Heat the reaction mixture at a temperature between 80-110 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Data Presentation: Parameter Optimization
The optimal reaction conditions can vary depending on the specific boronic acid used. The following table summarizes key parameters and their rationale for optimization.
| Parameter | Condition A (Standard) | Condition B (Hindered Substrates) | Condition C (Base-Sensitive) | Rationale & Justification |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is a reliable choice for many pyrimidine couplings.[5] For more challenging or sterically hindered partners, a more active catalyst system is often required.[14] |
| Ligand | - | SPhos (3 mol%) | XPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands like SPhos and XPhos accelerate oxidative addition and reductive elimination, improving yields for difficult couplings.[14] |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ offers better solubility and is often more effective for sluggish reactions.[3] K₃PO₄ is a strong but non-nucleophilic base suitable for sensitive substrates.[4] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) | The choice of solvent affects solubility and reaction temperature. Toluene allows for higher temperatures, while THF can be used for lower-temperature reactions.[4][5] |
| Temperature | 90 °C | 110 °C | 80 °C | Higher temperatures are often needed to overcome the activation energy, especially with less reactive or sterically demanding coupling partners. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing novel, highly functionalized pyrimidine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent purity. The protocol and optimization guidelines presented here provide a robust starting point for scientists and drug development professionals aiming to incorporate this valuable fluorinated heterocyclic building block into their synthetic programs, paving the way for the discovery of new therapeutic agents.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Krátky, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Lager, E., et al. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidines. RSC Advances. [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal. [Link]
-
Fiveable. (n.d.). Fluoro Group Definition. [Link]
-
Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Besset, T., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. fiveable.me [fiveable.me]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
<
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a versatile and robust method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials where aryl and heteroaryl amines are common structural motifs. This document provides a detailed guide for performing the Buchwald-Hartwig amination on 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine, a substrate of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and provide insights into troubleshooting and optimization strategies.
Introduction: The Significance of Aminated Pyrimidines
Substituted pyrimidines are a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents, including kinase inhibitors and antiviral medications. The ability to selectively introduce amine functionalities onto the pyrimidine core is a critical step in the synthesis of these complex molecules. The Buchwald-Hartwig amination has emerged as a superior method for this transformation, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which can be hampered by the electronic properties of the heterocyclic ring and the need for harsh reaction conditions.[1][2]
The target substrate, this compound, presents a unique set of challenges and opportunities. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom can influence the reactivity of the C-Br bond. Furthermore, the sterically demanding 2-fluoropropan-2-yl group may impact the approach of the catalyst and the amine coupling partner. This guide aims to provide a rational approach to successfully navigate these factors.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.[3] Understanding this mechanism is crucial for rational optimization of reaction conditions. The generally accepted catalytic cycle involves the following key steps:
-
Activation of the Palladium Precatalyst: The reaction is typically initiated with a Pd(II) precatalyst, such as Pd(OAc)₂, or a more advanced, air-stable precatalyst. In the presence of a phosphine ligand and a base, the Pd(II) species is reduced in situ to the active Pd(0) catalyst.[3][4] Alternatively, a direct Pd(0) source like Pd₂(dba)₃ can be used.
-
Oxidative Addition: The active L-Pd(0) complex (where L is the phosphine ligand) undergoes oxidative addition to the aryl bromide, in this case, this compound. This step forms a Pd(II) intermediate. The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the desired aminated pyrimidine is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Materials
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[5]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)[4]
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.4 mol% relative to Pd).
-
Add the base (typically 1.2-2.0 equiv). For solid bases like NaOtBu, add it at this stage.
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Through a septum, add the anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Add the amine (1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added with the other solid reagents in step 1.
-
Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
Reaction Monitoring and Workup
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization and Key Parameter Selection
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction parameters. The following table summarizes key considerations for optimizing the reaction with this compound.
| Parameter | Recommended Starting Point & Rationale | Optimization Strategy |
| Palladium Precatalyst | G3 or G4 Buchwald precatalysts (1-2 mol%). These are air-stable and form the active catalyst readily. | If the reaction is sluggish, consider increasing the catalyst loading. Pd₂(dba)₃ is a common alternative. |
| Ligand | XPhos or RuPhos (1.2-1.5:1 ligand to Pd ratio). These bulky, electron-rich biaryl phosphine ligands are effective for a wide range of substrates, including heteroaryl halides.[5][6] | For particularly challenging couplings, screen other ligands like BrettPhos or consider bidentate ligands like XantPhos, especially if C-F activation is a concern.[7] |
| Base | NaOtBu (1.4 equiv). A strong, non-nucleophilic base that is effective in many Buchwald-Hartwig aminations. | If side reactions or functional group intolerance is observed, consider a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[6] For sensitive substrates, LHMDS can also be a good alternative.[4] |
| Solvent | Toluene or 1,4-Dioxane (0.2 M). These are common aprotic solvents that perform well in Buchwald-Hartwig reactions.[4] | Solvent choice can significantly impact solubility and reaction rate. If solubility is an issue, consider a co-solvent system. Ethereal solvents like THF or CPME are also options.[4] |
| Temperature | 100 °C. This temperature is generally sufficient to promote the reaction without causing significant degradation. | If the reaction is slow, the temperature can be increased to 110-120 °C. Conversely, for highly reactive substrates or to improve selectivity, the temperature can be lowered. |
| Amine Stoichiometry | 1.2 equiv. A slight excess of the amine is typically used to drive the reaction to completion. | For volatile amines, a larger excess may be necessary. For precious amines, a 1:1 stoichiometry can be attempted, though it may result in lower conversion. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following diagram outlines a logical approach to troubleshooting common problems in the Buchwald-Hartwig amination of this compound.
Figure 2: A logical workflow for troubleshooting the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of aminated pyrimidines. By understanding the reaction mechanism and carefully selecting and optimizing the reaction parameters, researchers can successfully synthesize a wide range of valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals working with challenging substrates like this compound.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020). ACS Publications. Retrieved from [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2000). Organic Letters. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Retrieved from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]
-
Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. (2010). Synlett. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine in Agrochemical Research
Introduction: The Rationale for Investigating 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine as a Novel Agrochemical Candidate
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, with commercial successes in herbicides, fungicides, and insecticides.[1][2] The inherent biological activity of the pyrimidine ring system, coupled with the ability to fine-tune its properties through substitution, makes it a privileged structure in the quest for novel crop protection agents. The subject of this guide, this compound, represents a novel chemical entity with significant potential. The presence of a bromine atom at the 5-position and a unique fluorinated isopropyl group at the 4-position suggests the possibility of enhanced biological efficacy and novel modes of action. Halogenation, particularly bromination at the C5 position of the pyrimidine ring, is a common feature in bioactive molecules, often enhancing binding affinity to target proteins.[1] Furthermore, the introduction of fluorine can improve metabolic stability and bioavailability.
These application notes provide a comprehensive framework for the initial investigation of this compound as a potential agrochemical. We will outline protocols for its synthesis or acquisition, followed by a tiered screening approach to evaluate its herbicidal, fungicidal, and insecticidal properties. The causality behind each experimental choice is explained to provide a robust and scientifically sound workflow for researchers in the field.
Physicochemical Properties of the Target Compound
A thorough understanding of the physicochemical properties of a test compound is critical for designing meaningful biological assays and interpreting the results.
| Property | Value | Source |
| CAS Number | 1823944-93-9 | [3] |
| Molecular Formula | C7H8BrFN2 | [3] |
| Molecular Weight | 219.054 g/mol | [3] |
| Appearance | (Predicted) White to off-white solid | General knowledge of similar compounds |
| Solubility | To be determined experimentally in relevant solvents (e.g., acetone, DMSO, water) |
PART 1: Synthesis and Characterization
While this compound is available from some chemical suppliers, an in-house synthesis may be required for larger quantities or for the generation of analogs for structure-activity relationship (SAR) studies. A plausible synthetic route can be adapted from established pyrimidine synthesis methodologies.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis would involve the cyclocondensation of a suitable amidine with a β-dicarbonyl compound or its equivalent, followed by halogenation.
Sources
Application Notes and Protocols for the Stille Coupling of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Introduction: Strategic C-C Bond Formation on a Fluorinated Pyrimidine Core
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2] Its broad functional group tolerance, coupled with the air and moisture stability of organotin reagents, renders it an invaluable tool in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[2][3] This application note provides a detailed experimental procedure for the Stille coupling of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine, a substrate of interest in drug discovery due to the prevalence of the pyrimidine scaffold and the unique properties imparted by fluorine substitution.[4][5]
The target substrate, this compound, presents a unique set of considerations. The pyrimidine ring is an electron-deficient heteroaromatic system, which can influence the kinetics of the catalytic cycle. Furthermore, the 4-(2-fluoropropan-2-yl) group introduces significant steric bulk adjacent to the reaction center, which may impede the approach of the catalyst and the organotin reagent.[1][6] Such sterically hindered substrates often react sluggishly and may necessitate optimized reaction conditions to achieve satisfactory yields.[1][6]
This document will provide a comprehensive, step-by-step protocol for the Stille coupling of this specific substrate with a representative organotin reagent, (tributylstannyl)benzene. We will delve into the rationale behind the choice of catalyst, ligand, solvent, and additives, offering insights gleaned from established principles of cross-coupling chemistry. Additionally, detailed guidelines for reaction monitoring, work-up, purification, and characterization of the final product are presented to ensure a reproducible and successful synthetic outcome.
Reaction Principle: The Palladium Catalytic Cycle
The Stille coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][7] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organotin reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step and can be influenced by the choice of ligands and additives.[2]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]
Experimental Workflow Diagram
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine as a Kinase Inhibitor Scaffold
Abstract
The pyrimidine nucleus is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives gaining FDA approval for clinical use.[1][2] This document provides a comprehensive guide for researchers on the utilization of a novel scaffold, 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine, for the discovery and characterization of new kinase inhibitors. We will delve into the strategic rationale behind this scaffold's design, present detailed protocols for its evaluation, and outline a systematic workflow for advancing from a primary hit to a well-characterized lead compound. This guide is intended for professionals in drug development, medicinal chemistry, and cancer biology, offering both the theoretical underpinnings and practical methodologies required for successful kinase inhibitor profiling.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate a majority of cellular pathways by phosphorylating specific substrates, are critical targets in drug discovery, particularly in oncology.[3] The pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, enabling it to effectively bind to the highly conserved hinge region of the kinase ATP-binding pocket.[4][5][6] This inherent binding capability makes pyrimidine derivatives a fertile ground for the development of potent kinase inhibitors.[2][7][8]
The subject of this guide, this compound, is a novel scaffold designed with specific strategic advantages:
-
The 5-Bromo Position: Halogenation at the 5-position of the pyrimidine ring is a well-established strategy. The bromo group can serve as a synthetic handle for further chemical modifications, allowing for the exploration of the chemical space around the gatekeeper residue of the kinase active site.[1] This position is crucial for enhancing both potency and selectivity.[1] Additionally, the bromo substituent itself can form halogen bonds with the protein backbone, potentially increasing binding affinity.
-
The 4-(2-fluoropropan-2-yl) Group: This novel, sterically bulky, and fluorinated substituent at the 4-position is hypothesized to confer unique properties. The fluorine atom can improve metabolic stability and binding affinity through favorable electrostatic interactions. The tertiary alkyl group provides a three-dimensional profile that may enhance selectivity by exploiting specific pockets within the ATP binding site that are not well-accommodated by more planar structures.
This guide will use this scaffold as a case study to outline a comprehensive workflow for the identification and characterization of novel kinase inhibitors.
Initial Workflow: From Scaffold to Preliminary Hit
The initial phase of discovery focuses on identifying which kinases are potently inhibited by our lead scaffold. This involves a broad, unbiased screening approach followed by more focused validation.
Caption: Initial workflow for kinase inhibitor discovery.
Protocol 2.1: Broad Kinome Profiling
The first step is to understand the selectivity profile of the scaffold across the human kinome.[9] This provides an unbiased view of its potential targets and off-targets.[10]
Rationale: A broad kinome scan is essential to avoid pursuing a target for which the compound has poor selectivity, which could lead to toxicity issues later in development. Services offering kinome profiling are readily available and provide a rapid, comprehensive overview.[11][12]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Service Submission: Submit the compound to a commercial kinome profiling service (e.g., Reaction Biology, Promega, Eurofins DiscoverX).
-
Screening Concentration: Request a single-point inhibition screen at a concentration of 1 µM against a broad panel of kinases (e.g., >300 kinases).
-
Data Analysis: Analyze the percentage of inhibition data provided by the service. Identify "primary hits" as kinases that are inhibited by >90% at the screening concentration.
Hit-to-Lead: In-depth Characterization
Once primary hits are identified, the next phase involves detailed biochemical and cellular characterization to validate these targets and understand the compound's mechanism of action.
Protocol 3.1: Biochemical IC50 Determination (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the compound against the hit kinases.[13] The ADP-Glo™ assay is a robust method that measures the amount of ADP produced in a kinase reaction.[10][14]
Rationale: The IC50 value is a critical measure of a compound's potency.[15] A luminescence-based assay is highly sensitive, suitable for high-throughput applications, and avoids the use of radioactive materials.[15][16]
Materials:
-
Recombinant kinase of interest (e.g., EGFR, CDK2)
-
Specific kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Perform a serial dilution of the 10 mM stock of this compound in kinase assay buffer to generate a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 2.5 µL of each compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase solution (pre-diluted in assay buffer) to each well.
-
Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.[13]
-
-
Initiate Kinase Reaction: Add 5 µL of a 2X substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase to allow for the detection of ATP-competitive inhibitors.[17]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and the no enzyme control (0% activity). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Hypothetical IC50 Data for this compound
| Kinase Target | IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| EGFR (WT) | 15 | 5 |
| CDK2/CycA | 250 | 10 |
| SRC | >10,000 | 20 |
| ABL1 | 8 | 2 |
| MARK3 | 750 | 15 |
Protocol 3.2: Cell-Based Target Engagement Assay (NanoBRET™)
It is crucial to confirm that the compound can enter cells and bind to its intended target in a physiological context. The NanoBRET™ Target Engagement assay is an ideal method for this.[18]
Rationale: Many compounds that are potent in biochemical assays fail in cellular assays due to poor permeability or efflux. This assay provides a quantitative measure of compound affinity for the target kinase inside living cells.[18]
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) that transiently expresses the target kinase as a fusion with NanoLuc® luciferase.
-
Assay Principle: A fluorescent tracer that binds to the kinase active site is added to the cells. When the tracer is bound, it is in close proximity to the NanoLuc® enzyme, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Compound Competition: The test compound is added to the cells. If it enters the cells and binds to the target kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: A dose-response curve is generated, and the IC50 (cellular target engagement) is calculated. This provides a direct measure of the compound's ability to interact with its target in a cellular environment.[18]
Protocol 3.3: Cellular Phosphorylation Assay (Western Blot)
To confirm that target engagement translates into functional inhibition of the kinase's activity, a downstream signaling pathway should be assessed.
Rationale: This assay provides direct evidence that the compound is inhibiting the kinase's catalytic function within the cell, not just binding to it.[19]
Procedure:
-
Cell Treatment: Seed a relevant cancer cell line (e.g., A431 for EGFR, which overexpresses the receptor) and allow cells to adhere.
-
Starvation and Stimulation: Serum-starve the cells to reduce basal kinase activity, then stimulate with a growth factor (e.g., EGF for EGFR) to activate the target kinase pathway.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate (e.g., anti-phospho-ERK for the EGFR pathway).
-
Probe a separate membrane (or strip and re-probe the same one) with an antibody for the total amount of the substrate protein as a loading control.
-
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the phosphorylation of the substrate indicates effective cellular inhibition of the target kinase.
Caption: Inhibition of a representative kinase signaling pathway.
Lead Optimization Strategies
With a validated hit in hand, the focus shifts to optimizing its properties. This involves exploring the structure-activity relationship (SAR) and assessing its drug-like properties.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for improving potency, selectivity, and physicochemical properties.[1][20]
Rationale: Systematic modification of the scaffold allows for the identification of key structural features that contribute to its biological activity.
Key Areas for Modification:
-
The 5-Position: The bromo group can be replaced with other halogens (Cl, I) or used as a handle for Suzuki or Sonogashira coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl groups. This exploration can fine-tune interactions with the gatekeeper residue.[1]
-
The 2-Position: If not already substituted, the 2-position of the pyrimidine ring is another common point for modification, often with amine-containing groups, to enhance interactions with the hinge region.
-
The 4-Position Substituent: Modifications to the 2-fluoropropan-2-yl group can be explored to optimize van der Waals interactions and solubility.
Scaffold Hopping
Scaffold hopping is a powerful strategy to identify novel core structures with similar biological activity but potentially improved properties, such as better ADME profiles or novel intellectual property.[21][22][23][24][25]
Rationale: By replacing the pyrimidine core with other bioisosteric heterocycles (e.g., pyrido[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine), it is possible to escape patent-protected chemical space and discover compounds with superior drug-like properties.[4][5][26] Deep learning and computational models are increasingly used to guide this process.[21][22]
Protocol 4.3: In Vitro ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to avoid late-stage failures.[27][28]
Rationale: A potent inhibitor is not a viable drug candidate if it has poor metabolic stability, high toxicity, or low bioavailability.[28][29][30]
Recommended Assays:
-
Metabolic Stability: Incubate the compound with human liver microsomes (HLMs) to determine its metabolic half-life.[31]
-
CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) to predict potential drug-drug interactions.[31]
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
-
Aqueous Solubility: Measure the compound's solubility at physiological pH, which is a key determinant of oral absorption.
-
Cytotoxicity: Evaluate the compound's general toxicity in non-cancerous cell lines (e.g., HEK293, HepG2) to establish a therapeutic window.[30][31]
Table 2: Representative ADME-Tox Profile for a Lead Compound
| Parameter | Result | Interpretation |
| HLM Stability (t½) | > 60 min | High metabolic stability |
| CYP3A4 Inhibition (IC50) | > 10 µM | Low risk of drug-drug interactions via CYP3A4 |
| Aqueous Solubility (pH 7.4) | 75 µg/mL | Acceptable for further development |
| Plasma Protein Binding | 95% | High binding, consider for dosing calculations |
| HepG2 Cytotoxicity (CC50) | > 50 µM | Low general cytotoxicity |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its design incorporates features intended to enhance potency, selectivity, and metabolic stability. By following the systematic workflow and detailed protocols outlined in this guide—from broad kinome screening and biochemical validation to cellular characterization and ADME-Tox profiling—researchers can effectively evaluate this and other novel scaffolds. This structured approach, grounded in established scientific principles, provides a robust framework for advancing new chemical entities through the hit-to-lead optimization process in modern drug discovery.
References
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5802, 5-Bromouracil. Available at: [Link]
-
Gao, W., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]
-
Li, Y., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]
-
Lazzaro, S., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Frontiers in Chemistry. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Chen, H., et al. (2021). Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. Chemical Communications. Available at: [Link]
-
Pamgene. Kinase Activity Profiling Services. Available at: [Link]
-
Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Lee, H., et al. (2022). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Bautista-Aguilera, Ó. M., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Zhang, L., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Available at: [Link]
-
Kizhakkayil, R., et al. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Mohiuddin, I. S., et al. (2020). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research. Available at: [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Chen, H., et al. (2020). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]
-
Jane, W., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Dmowski, W., et al. (1983). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. Journal of Fluorine Chemistry. Available at: [Link]
-
Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]
-
Dar, A., & Locuson, C. (2011). Addressing ADME Issues of Protein Kinase Inhibitors in Early Drug Discovery. Protein Kinases as Drug Targets. Available at: [Link]
-
Zegzouti, H., et al. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. SLAS2013. Available at: [Link]
-
Bautista-Aguilera, Ó. M., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience. Available at: [Link]
-
Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Available at: [Link]
-
Van der Westhuizen, C., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Available at: [Link]
-
Hranjec, M., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. キナーゼ選択性プロファイリングサービス [promega.jp]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. img01.pharmablock.com [img01.pharmablock.com]
- 26. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. application.wiley-vch.de [application.wiley-vch.de]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: HPLC Method Development for 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Welcome to the technical support center for the analysis of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troubleshooting protocols. Our goal is to empower you with the causal logic behind method development choices, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) for Initial Method Setup
This section addresses the most common initial queries regarding setting up an HPLC method for this compound.
Q1: What is the best starting point for a stationary phase (column) for this analyte?
A1: The molecular structure of this compound presents both non-polar (bromine, alkyl group) and polar (pyrimidine ring nitrogens, fluorine) characteristics. Therefore, a versatile reversed-phase column is the logical starting point.
-
Primary Recommendation: A standard C18 (octadecylsilane) or C8 (octylsilane) column is highly recommended. These phases are widely used for the analysis of pyrimidine derivatives and provide excellent hydrophobic retention as a primary separation mechanism.[1] Most initial method development for small molecules begins with these phases due to their broad applicability and the vast amount of available literature.
-
Alternative Considerations: If you encounter selectivity challenges with impurities or related compounds, consider phases that offer alternative interactions.
-
Phenyl Phases: These can provide π-π interactions with the pyrimidine ring, offering a different selectivity profile compared to purely hydrophobic C18/C8 phases.[2]
-
Fluorinated Phases: Given the fluorinated moiety on your analyte, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can offer unique selectivity through dipole-dipole, π-π, and hydrophobic interactions, which can be particularly useful for separating halogenated compounds.[3][4]
-
Q2: What mobile phase composition should I start with?
A2: For reversed-phase chromatography, a combination of a buffered aqueous phase and an organic modifier is standard.
-
Organic Modifier: Acetonitrile is the preferred choice over methanol for this application. Its lower viscosity results in lower backpressure, and it often provides sharper peaks for heterocyclic compounds.
-
Aqueous Phase & pH Control: The pyrimidine ring contains basic nitrogen atoms, making the analyte's retention highly sensitive to mobile phase pH.[5][6][7]
-
Recommendation: Start with an acidic mobile phase, such as 0.1% Formic Acid or Phosphoric Acid in water (pH ~2.5-3.0) . At this low pH, the basic nitrogens on the pyrimidine ring will be protonated, but more importantly, the residual silanol groups on the silica stationary phase (pKa ~3.5-4.5) will be in their neutral, non-ionized state.[8][9] This is critical to prevent secondary ionic interactions between the analyte and the stationary phase, which are a primary cause of peak tailing.[10]
-
-
Starting Gradient: A generic scouting gradient is effective for determining the approximate elution conditions. Begin with a high aqueous composition and ramp up the organic content.
Q3: What UV detection wavelength is optimal for this compound?
A3: Pyrimidine-based structures typically exhibit strong UV absorbance between 220-280 nm.[11] The exact maximum absorbance (λmax) depends on the specific substitutions and the solvent.
-
Recommendation: To determine the optimal wavelength, run a UV-Vis spectrum of your analyte standard using a photodiode array (PDA) detector. If a PDA is unavailable, start your analysis at a wavelength between 254 nm and 275 nm .[12][13] These wavelengths generally provide a good balance of sensitivity and specificity for pyrimidine derivatives. Optimizing the wavelength is crucial for maximizing sensitivity and minimizing interference from the sample matrix.[14]
Recommended Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard starting point for reversed-phase separation of pyrimidine derivatives.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity, preventing peak tailing.[8][10] Formic acid is MS-compatible.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape and lower pressure than methanol. |
| Gradient | 5% B to 95% B over 15 minutes | A broad scouting gradient to determine the elution profile. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detection | UV at 260 nm (or λmax from PDA) | A good starting point for pyrimidine derivatives.[11][12][13] |
| Sample Diluent | Mobile Phase (at initial conditions) or a weaker solvent (e.g., 90:10 Water:ACN) | Prevents peak distortion caused by injecting a solvent stronger than the mobile phase. |
Part 2: In-Depth Troubleshooting Guide
This section uses a question-and-answer format to diagnose and solve specific experimental issues.
Q4: My peak is tailing severely. What is the cause and how do I fix it?
A4: Peak tailing is one of the most common issues in HPLC and for basic compounds like pyrimidines, it almost always points to unwanted secondary interactions.[10][16]
-
Causality: The primary cause is the interaction between the basic nitrogen atoms in your pyrimidine analyte and exposed, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[10] This secondary ionic interaction is a different, stronger retention mechanism than the intended hydrophobic (reversed-phase) mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Troubleshooting Protocol:
-
Verify Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (pH < 3.0). This protonates the silanol groups, rendering them neutral and incapable of ionic interaction.[8] This is the most effective solution.
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most of the accessible silanol groups have been chemically bonded with a small silylating agent. This minimizes the sites available for secondary interactions.[17] If you are using an older column, switching to a modern, fully end-capped column can dramatically improve peak shape.
-
Lower Analyte Concentration: Column overload can saturate the primary retention sites, making secondary sites more prominent. Try injecting a lower concentration of your sample to see if the peak shape improves.
-
Consider a Guard Column: Contaminants from the sample can accumulate at the head of the analytical column, creating active sites that cause tailing.[18] Using a guard column with the same stationary phase can trap these contaminants and is a cost-effective way to protect your main column.[18]
-
Q5: I am observing peak fronting. What does this indicate?
A5: Peak fronting, where the front of the peak is sloped and the back is steep, typically points to two main issues: high sample concentration or an incompatible sample solvent.
-
Causality (Sample Overload): Injecting too much sample mass can saturate the stationary phase at the column inlet. As the concentrated band travels down the column, it spreads, but the retention time is effectively shorter for the more concentrated parts of the band, leading to a fronting shape.
-
Causality (Solvent Effects): If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, the analyte will not properly "focus" at the head of the column. Instead, it will travel down the column with the strong solvent plug, distorting the peak.[8]
-
Troubleshooting Protocol:
-
Reduce Injection Mass: Decrease either the injection volume or the sample concentration. This is the simplest way to check for mass overload.
-
Match Sample Solvent to Mobile Phase: The ideal sample solvent is the mobile phase itself at the initial gradient conditions. If analyte solubility is an issue, use the weakest solvent possible that will still fully dissolve your compound. Never inject a sample dissolved in 100% strong solvent (like acetonitrile) into a highly aqueous mobile phase.
-
Q6: My peak is splitting into two or is shouldered. What are the likely causes?
A6: Split or shouldered peaks can be frustrating and often indicate a physical problem with the chromatographic system or a chemical issue with the sample.[8]
-
Causality & Troubleshooting:
-
Partially Blocked Frit/Column Inlet: The most common cause is a disruption in the sample flow path at the very top of the column.[8] This can be caused by precipitated sample or particulate matter from unfiltered samples. The sample stream is split into different paths, which then recombine, causing a distorted or split peak.
-
Solution: First, try reversing and flushing the column (check the manufacturer's instructions to ensure this is permissible for your column). If this fails, the frit must be replaced. The best long-term solution is prevention: always filter your samples and mobile phases and consider using a guard column or an in-line filter.[8][18]
-
-
Column Void: A void or channel can form at the head of the column bed, especially with older columns or after repeated pressure shocks. This also creates multiple flow paths for the analyte.
-
Solution: A column with a significant void cannot be repaired and must be replaced.[19]
-
-
Injection Solvent Mismatch: A severe mismatch between the sample solvent and the mobile phase can also cause peak splitting, especially for early-eluting peaks.[8]
-
Solution: As with peak fronting, ensure your sample is dissolved in a solvent that is as close as possible to, or weaker than, the initial mobile phase.
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC peak shape problems.
Caption: Logical workflow for troubleshooting common HPLC peak shape issues.
References
- Moiseev, D.V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, pp. 281–290.
- Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting.
- Pickering, M.V. HPLC Troubleshooting Guide.
-
van Gennip, A.H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry. [Link]
-
IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Stoll, D.R. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Patel, S., et al. (2012). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]
-
Pesek, J.J., & Matyska, M.T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Studzińska, S., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Miyake, Y., et al. (2019). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. [Link]
-
Czinki, E., & Bojarski, A. (2003). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
Galaon, T., & David, V. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Conte, G., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Singh, A., et al. (2022). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
Stoll, D.R. (2021). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Gamelin, E., et al. (1997). Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma. PubMed. [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
-
He, Q., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. [Link]
-
Harvey, D. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
-
Mouret, S., et al. Common ultraviolet (UV)-induced photoproducts. ResearchGate. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Welch, C.J. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Bakovska-Stoimenovska, T., & Petrovska-Jovanovic, S. (2012). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. [Link]
-
Freeman, S.E., et al. (1989). Wavelength dependence for UV-induced pyrimidine dimer formation in DNA of human peripheral blood lymphocytes. PubMed. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Wang, R., et al. (2019). A Validated HPLC-MS/MS Assay for 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] Mutilin in Biological Samples and Its Pharmacokinetic, Distribution and Excretion via Urine and Feces in Rats. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wavelength dependence for UV-induced pyrimidine dimer formation in DNA of human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. waters.com [waters.com]
- 17. lcms.cz [lcms.cz]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Biological Activity of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine and Its Analogues: A Guide for Researchers
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including nucleic acids and approved therapeutics.[1] Its versatile structure allows for substitutions that can modulate biological activity, making it a focal point in the quest for novel drugs.[1] Halogenation of the pyrimidine core, particularly with bromine and fluorine, has been a fruitful strategy, often enhancing potency and altering pharmacokinetic properties.[2][3] This guide delves into the prospective biological activity of the novel compound, 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine, by drawing comparisons with its structurally related analogues. While direct experimental data for this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its constituent parts and related structures can provide valuable insights into its potential as a therapeutic agent.
The Central Compound: this compound
The molecule of interest combines three key structural features: a pyrimidine core, a bromine atom at the 5-position, and a unique 2-fluoropropan-2-yl group at the 4-position. The 5-bromopyrimidine moiety is a common starting point in the synthesis of compounds with diverse biological activities, including anticancer and antimicrobial properties.[4][5] The introduction of a fluorinated alkyl group is a modern medicinal chemistry tactic to enhance metabolic stability and binding affinity. This guide will, therefore, infer the biological potential of this compound by dissecting the known structure-activity relationships (SAR) of its analogues.
Comparative Analysis of Structural Analogues
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents.[1] By examining analogues with variations at the C4 and C5 positions, we can build a predictive framework for the activity of our target compound.
Structure-Activity Relationship (SAR) Overview
The following diagram illustrates the key positions on the pyrimidine ring where substitutions can dramatically alter biological outcomes.
Caption: Key substitution points on the pyrimidine ring influencing biological activity.
Analogues with Variation at the C4-Position
Substituents at the C4 position of the pyrimidine ring are critical for determining target specificity, particularly for kinase inhibitors where this position often interacts with the hinge region of the ATP-binding pocket.[6]
-
Aryl and Heteroaryl Groups: Many potent kinase inhibitors feature aryl or heteroaryl groups at C4. For instance, pyrazolo[3,4-d]pyrimidine derivatives with substituted aryl groups at C4 have shown significant activity against various kinases, including CDK2 and RET.[7]
-
Amino Groups: The introduction of an amino group at C4, often with further substitution, is another common strategy. 4-indolyl-2-arylaminopyrimidine derivatives have been investigated as anti-inflammatory agents.[8]
-
Alkyl Groups: While less common in kinase inhibitors, alkyl groups at C4 can be found in other biologically active pyrimidines. The 2-fluoropropan-2-yl group in our target compound is of particular interest due to the presence of fluorine.
Analogues with Variation at the C5-Position
The C5 position plays a crucial role in modulating the electronic properties of the pyrimidine ring and can be involved in direct interactions with the biological target.
-
Halogens (Br, Cl, F): The presence of a halogen at C5 is a common feature in many bioactive pyrimidines. 5-Fluorouracil (5-FU) is a classic example of a clinically used anticancer agent where the fluorine atom is essential for its mechanism of action.[9][10] 5-Bromo derivatives have also been extensively explored, with several series of 5-bromo-pyrimidine analogues demonstrating potent cytotoxic and antimicrobial activities.[4][5] The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets.
-
Nitrile Group: Pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual EGFR/COX-2 inhibitors, with some compounds showing potent anticancer activity.[11]
The Impact of Fluorine Substitution
Fluorine has become a favored element in drug design for its ability to improve metabolic stability, binding affinity, and membrane permeability. The 2-fluoropropan-2-yl group in the target molecule is a unique feature. While direct analogues are scarce in the literature, the broader class of fluorinated pyrimidines provides valuable context. The success of 5-FU and its prodrugs underscores the potential of fluorinated pyrimidines in cancer therapy.[3]
Inferred Biological Profile and Potential Mechanism of Action
Based on the analysis of its structural components and comparison with known analogues, this compound is likely to exhibit biological activity in one or more of the following areas:
-
Kinase Inhibition: The 4,5-disubstituted pyrimidine scaffold is a well-established template for kinase inhibitors.[6][7][12][13] The 2-fluoropropan-2-yl group at C4 could potentially interact with the hinge region of various kinases, while the 5-bromo group could provide additional binding interactions. Potential targets could include cyclin-dependent kinases (CDKs), B-Raf, or tyrosine kinases, which are often targeted by pyrimidine-based inhibitors.[5][12][13]
-
Anticancer Activity: Given that many 5-bromopyrimidine and fluorinated pyrimidine derivatives show potent cytotoxicity against cancer cell lines, it is highly probable that the target compound will also display anticancer properties.[4][14][15][16] The mechanism could involve the induction of apoptosis, as seen with other pyrimidine derivatives.[11][16]
The proposed mechanism of action for this compound, should it act as a kinase inhibitor, would likely involve competitive binding to the ATP pocket of a target kinase, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.
Caption: A typical workflow for evaluating a novel anticancer compound.
In Vitro Cytotoxicity: MTT Assay
This assay is a fundamental first step to assess a compound's ability to inhibit cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator. [5]2. Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Dasatinib or 5-FU) in culture medium. [5]Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Kinase Inhibition: ADP-Glo™ Kinase Assay
This assay is used to quantify the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing the target kinase, its substrate, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature. [5]4. ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
In Vivo Antitumor Efficacy: Xenograft Model
This in vivo model is crucial for evaluating the therapeutic potential of a compound in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^5 MT330 glioblastoma cells) into the flanks of immunocompromised mice. [17]2. Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and vehicle control groups. [17]3. Compound Administration: Administer this compound (e.g., at a dose of 5 mg/kg) via an appropriate route (e.g., intraperitoneal injection) on a defined schedule (e.g., twice a week). [17]4. Tumor Measurement: Measure tumor dimensions with calipers weekly and calculate tumor volume. [17]5. Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the compound's antitumor efficacy.
Comparative Data of Representative Pyrimidine Analogues
The following table summarizes the reported biological activities of several pyrimidine analogues, providing a benchmark for the potential potency of this compound.
| Compound Class | Specific Analogue | Biological Activity | Target/Cell Line | IC50 Value | Reference |
| 5-Bromopyrimidines | Compound 5c (Dasatinib analogue) | Cytotoxicity | K562 | Potent | [5] |
| Compound 6g (Dasatinib analogue) | Bcr/Abl Kinase Inhibition | - | Potent | [5] | |
| Pyrimidine-5-carbonitriles | Compound 4e | Cytotoxicity | Colo 205 | 1.66 µM | [11] |
| Compound 4f | Cytotoxicity | Colo 205 | 1.83 µM | [11] | |
| Fused Pyrimidines | Indazolylpyrazolo[1,5-a]pyrimidine | B-Raf Inhibition | - | Potent | [13] |
| Pyrido[2,3-d]pyrimidine (Compound 4) | Cytotoxicity | MCF-7 | 0.57-3.15 µM | [16] | |
| Other 4,5-Disubstituted Pyrimidines | Aminopyrimidine (Compound 2a) | Cytotoxicity | Various tumor cells | 4-8 µM | [14] |
Conclusion and Future Outlook
While the biological activity of this compound remains to be experimentally determined, a systematic comparison with its structural analogues provides a strong rationale for its investigation as a potential anticancer agent, likely acting through kinase inhibition. The presence of the 5-bromo and a C4-fluoroalkyl group suggests that it may possess favorable properties, including enhanced potency and metabolic stability. The experimental protocols outlined in this guide provide a clear roadmap for its synthesis and biological evaluation. Future research should focus on synthesizing this novel compound and subjecting it to the described battery of in vitro and in vivo assays to elucidate its therapeutic potential. The insights gained from such studies will not only define the activity of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the versatile class of pyrimidine derivatives.
References
- Bharathi, K., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (n.d.).
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2022). MDPI.
- Pyrimidine Analogs. (2001). In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
- 5-Bromo-2-fluoropyrimidine. (n.d.). PubChem.
- Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).
- Indazolylpyrazolopyrimidine as Highly Potent B-Raf Inhibitors with in Vivo Activity. (2010). Journal of Medicinal Chemistry, 53(18), 6688–6698.
- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2020). PubMed Central.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry, 26(10), 968-986.
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (2019). International Journal of Pharmacy and Chemical Sciences, 9(1), 27-41.
- Journal of Medicinal Chemistry Ahead of Print. (n.d.).
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(15), 4785.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12156–12170.
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 123, 894-906.
- Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. (2011). Journal of Medicinal Chemistry, 54(4), 1087–1098.
- Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2023). Pharmaceutics, 15(11), 2530.
- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation. (2024). European Journal of Pharmaceutical Sciences, 196, 106754.
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (2022). Journal of the Iranian Chemical Society, 19, 3631–3669.
- A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. (2023). International Journal of Molecular Sciences, 24(22), 16422.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Medicinal Chemistry.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Pyrimidine hybrids with in vivo anticancer therapeutic potential. (2023).
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6690.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2021). RSC Advances, 11(50), 31541-31557.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.).
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(21), 7311.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 977-990.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- The oral fluorinated pyrimidines. (2001). Annals of Oncology, 12(10), 1375–1381.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the ¹³C and ¹⁹F NMR Spectroscopy of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Fluorinated pyrimidines, a cornerstone of many modern therapeutics and functional materials, present unique characterization challenges and opportunities.[1][2] This guide provides a comprehensive analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, a compound of interest in drug discovery. By comparing its expected spectral data with that of related structural motifs, we offer a framework for the interpretation and verification of this and similar molecules.
The Significance of ¹⁹F and ¹³C NMR in the Analysis of Fluorinated Heterocycles
The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, affording a sensitivity that is 83.4% of that of the proton.[3] Its chemical shifts are highly sensitive to the local electronic environment, spanning a range of several hundred ppm, which provides a detailed fingerprint of the molecule's structure.[3][4] When coupled with ¹³C NMR, which provides a map of the carbon skeleton, a comprehensive structural picture can be assembled. The presence of fluorine introduces characteristic C-F coupling constants (JCF) that can further confirm assignments and provide through-bond connectivity information.[5][6]
Predicted and Comparative NMR Data
¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment
The ¹⁹F NMR spectrum of this compound is expected to exhibit a single resonance for the fluorine atom in the 2-fluoropropan-2-yl group. The chemical shift of this fluorine is influenced by its immediate aliphatic environment.
Table 1: Predicted ¹⁹F NMR Data for this compound and Comparative Data for Related Compounds
| Compound | Functional Group | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Tertiary Alkyl Fluoride | -140 to -160 | Septet |
| 2-Fluoro-2-methylpropane (tert-butyl fluoride) | Tertiary Alkyl Fluoride | ~ -155 | Septet |
| 5-Bromo-2-fluoropyrimidine | Aryl Fluoride | Not directly comparable | - |
The chemical shift for a fluorine atom on a tertiary carbon generally falls within the range of +140 to +250 ppm relative to neat CFCl₃, though modern referencing uses C₆F₆ as an external standard.[7] The predicted upfield shift to the -140 to -160 ppm range is based on the shielding effects of the alkyl groups and the electronic influence of the pyrimidine ring.[8][9] The multiplicity of the signal is predicted to be a septet due to coupling with the six equivalent protons of the two methyl groups (⁶JHF).
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The ¹³C NMR spectrum of this compound will be characterized by the distinct signals of the pyrimidine ring and the 2-fluoropropan-2-yl substituent. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (JCF, Hz) |
| C2 | ~158 | d | ~2 |
| C4 | ~165 | d | ~20 |
| C5 | ~110 | s | - |
| C6 | ~155 | d | ~5 |
| C(C(CH₃)₂F) | ~95 | d | ~170 |
| C(C(CH₃)₂F) | ~25 | d | ~25 |
Comparative ¹³C NMR Data of Pyrimidine [10]
| Carbon Atom | Observed Chemical Shift (δ, ppm) |
| C2 | 157.4 |
| C4, C6 | 159.9 |
| C5 | 121.7 |
The predicted chemical shifts for the pyrimidine ring carbons are based on the known values for pyrimidine, with adjustments for the substituent effects of the bromo and 2-fluoropropan-2-yl groups.[10][11] The bromine atom at C5 is expected to cause a significant upfield shift of this carbon. The carbon directly attached to the fluorine atom (C(C(CH₃)₂F)) will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 170 Hz, a characteristic feature for aliphatic fluorides.[5] The carbons of the methyl groups and the pyrimidine ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.[12][13]
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹³C and ¹⁹F NMR spectra for this compound, the following experimental approach is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solvent is free from residual water and other impurities.
-
Add a small amount of a reference standard if necessary (e.g., TMS for ¹³C, C₆F₆ for ¹⁹F).
-
-
¹⁹F NMR Acquisition:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a standard one-pulse ¹⁹F spectrum. A proton-decoupled spectrum can also be acquired to simplify the signal to a singlet, confirming the number of fluorine environments.
-
Set the spectral width to encompass the expected chemical shift range for alkyl fluorides.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet, unless coupled to fluorine.
-
To aid in assignment, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
Due to the presence of C-F coupling, signals for carbons near the fluorine atom will appear as doublets.[6]
-
Visualizing Molecular Structure and NMR Interactions
Diagrams are invaluable for visualizing the molecular structure and the key through-bond interactions that give rise to the observed NMR spectral features.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.
Figure 2. Key through-bond C-F J-coupling interactions in this compound.
Conclusion
The structural characterization of fluorinated pyrimidines like this compound is greatly facilitated by the application of ¹³C and ¹⁹F NMR spectroscopy. By leveraging the sensitivity of the ¹⁹F nucleus and the detailed skeletal information from ¹³C NMR, including the observation of C-F coupling constants, a confident structural assignment can be made. The comparative analysis with known compounds provides a robust framework for predicting and interpreting the NMR spectra of new molecular entities, a critical step in modern drug discovery and development.
References
-
PubChem. 5-Bromo-2-fluoropyrimidine. National Center for Biotechnology Information. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
-
Wenzel, T. J. 19F NMR chemical shifts. 1. Aliphatic fluorides. PubMed. [Link]
-
Sur, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
McSheehy, P. M., & Griffiths, J. R. 19F MRS studies of fluoropyrimidine chemotherapy. A review. PubMed. [Link]
-
Singh, R., et al. Synthesis of 5-bromo-4-(hetero)arylpyrimidine derivatives via... ResearchGate. [Link]
-
Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
-
Dalvit, C., et al. Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Wenzel, T. J. 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. Journal of Chemical Education. [Link]
-
ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]
-
El-Naggar, M., et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]
-
Schaefer, T., et al. Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of... Canadian Science Publishing. [Link]
-
El-Sayed, M. A. A., et al. Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. SciSpace. [Link]
-
DOI. 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. [Link]
-
Angulo, J., et al. 19F-NMR in Target-based Drug Discovery. PMC - PubMed Central. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Al-Ostoot, F. H., et al. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]
-
Dalvit, C., et al. 19F-NMR in Target-based Drug Discovery. PubMed. [Link]
-
Wenzel, T. J. F-19 NMR chemical shifts. 1. Aliphatic fluorides. ResearchGate. [Link]
-
Wietrzyk-Sikorska, A., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
PubChem. 5-Fluoropyrimidine. National Center for Biotechnology Information. [Link]
-
Hansen, P. E., et al. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jeolusa.com [jeolusa.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The strategic placement of a bromine atom at the C5 position offers a handle for further functionalization via cross-coupling reactions, while the unique 2-fluoropropan-2-yl group at the C4 position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. As a previously unsynthesized molecule, this guide presents two plausible, theoretically-grounded synthetic routes for its preparation. This document provides a detailed comparison of these proposed pathways, offering insights into the strategic and tactical considerations for its synthesis.
Retrosynthetic Analysis
Two primary retrosynthetic strategies have been conceptualized for the synthesis of the target molecule.
Route 1 focuses on the construction of the pyrimidine ring from a custom-synthesized β-dicarbonyl precursor already bearing the crucial 2-fluoropropan-2-yl moiety.
Route 2 employs a strategy of modifying a pre-existing pyrimidine ring, introducing the substituents in a stepwise manner.
Caption: Retrosynthetic analysis of this compound.
Route 1: Pyrimidine Ring Construction via a Novel Fluoroalkyl β-Dicarbonyl Precursor
This approach is predicated on the classical pyrimidine synthesis from a β-dicarbonyl compound and an amidine. The novelty and primary challenge of this route lie in the preparation of the requisite, non-commercially available fluoroalkylated β-dicarbonyl precursor.
Synthetic Pathway
Caption: Proposed synthetic pathway for Route 1.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of Ethyl 2-(fluoromethyl)-2,4-dimethyl-3-oxopentanoate (Fluoro-β-ketoester)
-
Preparation of Ethyl 2,4-dimethyl-3-oxopentanoate: A Claisen condensation between ethyl isobutyrate and ethyl acetate using sodium ethoxide as a base would yield the initial β-ketoester.
-
Hydroxymethylation: The active methylene proton of the β-ketoester can be reacted with formaldehyde in the presence of a catalytic amount of base to introduce a hydroxymethyl group.
-
Fluorination: The resulting tertiary alcohol can be fluorinated using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This is a critical step, and conditions would need to be carefully optimized to avoid side reactions.
Step 2: Synthesis of 4-(2-fluoropropan-2-yl)pyrimidine
-
Cyclization: The synthesized fluoro-β-ketoester is reacted with formamidine acetate in a suitable solvent like ethanol under reflux to form the pyrimidine ring.
-
Chlorination and Reduction: The resulting pyrimidinone is then converted to the corresponding 4-chloropyrimidine using phosphorus oxychloride (POCl₃). Subsequent catalytic hydrogenation (H₂, Pd/C) would remove the chloro group to yield 4-(2-fluoropropan-2-yl)pyrimidine.
Step 3: Bromination to Yield this compound
The final step involves the electrophilic bromination of the pyrimidine ring at the C5 position. The pyrimidine ring is electron-deficient, making electrophilic substitution challenging. However, the C5 position is the most susceptible to attack.[1]
-
Dissolve 4-(2-fluoropropan-2-yl)pyrimidine in acetonitrile.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
The product can be isolated and purified using standard techniques like extraction and column chromatography.
Rationale and Discussion
The primary advantage of this route is the early introduction of the key fluoroalkyl substituent, which avoids potentially harsh fluorination conditions on a more complex, heterocyclic core. The main drawback is the multi-step synthesis of the fluoro-β-ketoester precursor, which is not reported in the literature and would require significant optimization. The yields for the initial steps are likely to be moderate, and the fluorination step can be low-yielding and require specialized reagents.
Route 2: Modification of a Pre-functionalized Pyrimidine Ring
This approach begins with a commercially available or easily accessible pyrimidine and sequentially introduces the necessary functional groups. This strategy may involve fewer steps in the initial phase but presents challenges in the selective functionalization of the pyrimidine ring.
Synthetic Pathway
Caption: Proposed synthetic pathway for Route 2.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 5-Bromo-4-chloropyrimidine
-
Dissolve 4-chloropyrimidine in a suitable solvent such as acetonitrile.
-
Add N-Bromosuccinimide (NBS) and stir at room temperature. The electron-withdrawing nature of the chloro group deactivates the ring, but the 5-position remains the most favorable site for electrophilic attack.
Step 2: Synthesis of 2-(5-Bromopyrimidin-4-yl)propan-2-ol
-
This step involves a Grignard reaction. 5-Bromo-4-chloropyrimidine is reacted with a Grignard reagent such as isopropylmagnesium chloride, followed by the addition of acetone as the electrophile. This will introduce the 2-hydroxypropan-2-yl group at the 4-position. Reactions with Grignard reagents can yield 4-alkyl or 4-aryl pyrimidines after aromatization.[2]
Step 3: Fluorination to Yield this compound
-
The tertiary alcohol synthesized in the previous step is then fluorinated. This is a challenging transformation on a heterocyclic system. Reagents like DAST or Deoxo-Fluor® would be the primary candidates.
-
The reaction would likely be carried out in an inert solvent like dichloromethane at low temperatures to control reactivity and minimize side reactions.
Rationale and Discussion
Route 2 has the advantage of starting from a more readily available pyrimidine derivative. The number of synthetic steps is potentially fewer than in Route 1. However, the key transformations, particularly the Grignard reaction and the final fluorination step, are likely to be challenging. The Grignard reaction on a halogenated pyrimidine can be complicated by side reactions, and the fluorination of a tertiary alcohol on an electron-deficient heterocyclic ring may have low yields and require careful optimization.
Comparison of Synthetic Routes
| Feature | Route 1: Ring Construction | Route 2: Pyrimidine Modification |
| Starting Materials | Simple, commercially available esters and reagents. | Commercially available 4-chloropyrimidine. |
| Key Challenge | Multi-step synthesis of a novel fluoroalkyl β-dicarbonyl precursor. | Selective functionalization of the pyrimidine ring, particularly the Grignard and fluorination steps. |
| Number of Steps | Potentially longer due to precursor synthesis. | Potentially shorter overall. |
| Potential Yield | Likely moderate to low, with the fluorination of the precursor being a critical, potentially low-yielding step. | The Grignard and fluorination steps on the pyrimidine core are expected to have moderate to low yields. |
| Scalability | May be challenging to scale up due to the multi-step precursor synthesis and the use of specialized fluorinating agents. | Potentially more scalable if the key C-C bond formation and fluorination steps can be optimized. |
| Safety Considerations | Use of potentially hazardous fluorinating agents like DAST. | Use of pyrophoric Grignard reagents and hazardous fluorinating agents. |
| Novelty | Involves the design and synthesis of a novel, unreported fluoroalkyl building block. | Focuses on the novel functionalization of a known heterocyclic scaffold. |
Conclusion
Both proposed routes to this compound present unique synthetic challenges and opportunities.
-
Route 1 is a more convergent approach but hinges on the successful development of a multi-step synthesis for a key, non-commercial intermediate. Its success would provide a valuable new fluoroalkyl building block for pyrimidine synthesis.
-
Route 2 is more linear and begins with a more complex starting material. Its feasibility depends on overcoming the challenges of selective C-C bond formation and late-stage fluorination on an electron-deficient heterocycle.
For an initial exploratory synthesis, Route 2 might be more direct to attempt, as it starts closer to the final target. However, for a more robust and potentially scalable synthesis, the development of Route 1 could be more advantageous in the long term, as it would establish a clear and modular pathway to this and other similarly substituted pyrimidines. The ultimate choice of route will depend on the specific resources, expertise, and goals of the research team.
References
- Ahluwalia, V. K., & Sharma, P. (2008). Comprehensive Organic Chemistry. Universities Press.
- Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1493-1496.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Taylor, E. C. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyrimidines. John Wiley & Sons.
- van der Plas, H. C. (1973).
-
Wikipedia contributors. (2023). Pyrimidine. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
